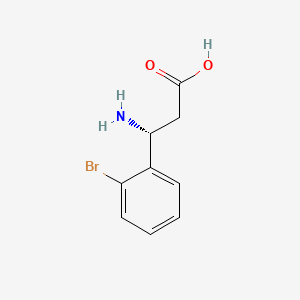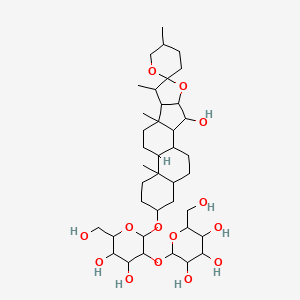
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper(I) salts with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands under controlled conditions. One common method involves dissolving copper(I) chloride in an appropriate solvent, such as acetonitrile, and then adding 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands. The reaction mixture is stirred at room temperature for several hours to ensure complete coordination of the ligands to the copper ion. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The copper(II) center can be reduced back to copper(I) using appropriate reducing agents.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) center typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes. Substitution reactions can produce a variety of copper complexes with different ligand environments .
Scientific Research Applications
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Explored for its cytotoxic properties and potential use in developing antitumor drugs.
Mechanism of Action
The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cytotoxic effects. In catalytic applications, the copper ion facilitates the activation of substrates and promotes the formation of desired products through coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylthiolato(2,2-bipyridine)copper(I): Similar in structure but uses 2,2-bipyridine instead of 2-pyridin-2-ylpyridine.
Copper(II) complexes with 2-ethylpyridine: Differ in oxidation state and ligand environment.
Uniqueness
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to its specific ligand combination, which imparts distinct chemical and physical properties. The presence of trifluoromethanethiolate enhances the compound’s stability and reactivity, making it suitable for specialized applications in catalysis and material science .
Properties
CAS No. |
1413732-47-4 |
|---|---|
Molecular Formula |
C11H8CuF3N2S |
Molecular Weight |
320.8 |
IUPAC Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI Key |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)


![N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
